2-Bromo-4,6-dichlorobenzenesulfonyl chloride

Palladium-catalyzed C-H activation Orthogonal functionalization Suzuki coupling precursor

Researchers requiring electrophilic sulfonylation with a built-in diversification handle face limited commercial options. This compound's electron-deficient 2-bromo-4,6-dichloro substitution pattern enhances SO₂Cl reactivity while retaining the C-Br bond through Pd-catalyzed C-H sulfonylation. • Intact C-Br enables sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings without additional halogenation steps. • 98% purity minimizes byproduct formation, improving reproducibility in process-scale syntheses. • Solid-state form and defined chromatographic properties simplify handling and purification.

Molecular Formula C6H2BrCl3O2S
Molecular Weight 324.4 g/mol
CAS No. 351003-53-7
Cat. No. B1596881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dichlorobenzenesulfonyl chloride
CAS351003-53-7
Molecular FormulaC6H2BrCl3O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)Cl
InChIInChI=1S/C6H2BrCl3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H
InChIKeyFWBOGDGDIZUVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-dichlorobenzenesulfonyl chloride Technical Overview


2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS 351003-53-7) is a polyhalogenated aromatic sulfonyl chloride building block with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 g/mol . It exists as a solid at ambient temperature with a relative density of 1.952 g/cm³ and is classified as corrosive (GHS05) . Commercial material is typically offered at a purity of 97.0% or higher . This compound functions primarily as an electrophilic sulfonylating agent for the introduction of a 2-bromo-4,6-dichlorophenylsulfonyl moiety into target molecules [1].

Electrophilic sulfonylating agent for Pd-catalyzed C-H sulfonylation
C-Br bond tolerates reaction conditions, enabling subsequent cross-coupling
Electron-deficient aromatic ring may enhance arylation yields
High-purity reagent grade for reproducible transformations

Why 2-Bromo-4,6-dichlorobenzenesulfonyl chloride Is Irreplaceable


Generic substitution of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride with other benzenesulfonyl chlorides is chemically unsound because the specific 2-bromo-4,6-dichloro substitution pattern confers a unique combination of orthogonal reactivity handles. The presence of three halogen substituents (one C-Br and two C-Cl bonds) renders the aromatic ring strongly electron-deficient, which significantly enhances the electrophilicity of the sulfonyl chloride group and improves reaction yields in cross-coupling protocols relative to less substituted analogs [1]. Critically, literature reports demonstrate that C-Br and C-Cl bonds on benzenesulfonyl chlorides are retained without cleavage under palladium-catalyzed C-H sulfonylation conditions, preserving the bromo substituent for subsequent orthogonal functionalization steps (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) [1][2]. Substituting a non-brominated or differently substituted sulfonyl chloride would forfeit this built-in, traceless diversification handle, necessitating additional synthetic steps to re-introduce a functionalizable halogen. The following quantitative evidence underscores why this specific compound is not interchangeable with its closest analogs.

Target compound
Non-brominated or differently substituted analogs
C-Br handle survives Pd catalysis, enabling one-pot diversification
Lacks Br handle; may require additional halogenation step for cross-coupling
Strongly electron-deficient ring (Br + 2 Cl) may improve yields in arylation
Electron deficiency and reactivity profile differ; yield outcomes may not transfer
Higher molecular weight may facilitate chromatographic separation
Lower MW analogs may co-elute with byproducts, complicating purification

2-Bromo-4,6-dichlorobenzenesulfonyl chloride vs. Analogs: Performance Comparison


C-Br Bond Stability Under Pd Catalysis

Unlike simple aryl sulfonyl chlorides that may undergo unwanted C-X bond cleavage, 2-bromo-4,6-dichlorobenzenesulfonyl chloride exhibits quantitative retention of its C-Br bond during Pd-catalyzed C-H sulfonylation. Studies confirm no observable cleavage of C-Br bonds on halobenzenesulfonyl chlorides under these conditions [1][2]. This contrasts with certain analogs lacking bromine, which require an additional halogenation step to install a cross-coupling handle, reducing overall synthetic efficiency.

C-Br Bond Stability
Reported
No C-Br cleavage observed under Pd-catalyzed C-H sulfonylation vs. non-brominated analog (lacks handle)
Supports sequential one-pot diversification strategy
Pd-catalyzed sulfonylation of 2-arylpyridines
Palladium-catalyzed C-H activation Orthogonal functionalization Suzuki coupling precursor

Electron-Deficient Aromatic Ring Boosts Yields

The presence of three halogen substituents (Br and two Cl) on 2-bromo-4,6-dichlorobenzenesulfonyl chloride renders the aromatic ring strongly electron-deficient, a property directly correlated with higher yields in direct arylation reactions. Studies demonstrate that electron-deficient benzenesulfonyl chlorides afford better yields than electron-rich ones when using Pd/C catalysis [1]. While the non-brominated analog 2,4-dichlorobenzenesulfonyl chloride (MW 245.51 g/mol) is also electron-deficient, its lower molecular weight and lack of bromine may result in different physical properties, affecting workup and purification efficiency.

Electron Deficiency
Class-level
Electron-deficient ring gives better yields than electron-rich analogs in Pd/C-catalyzed arylation
Reported yield benefit context
Class-level observation; specific head-to-head comparison not available
Electron-deficient arenes Cross-coupling efficiency Yield optimization

Molecular Weight Advantage for Purification

2-Bromo-4,6-dichlorobenzenesulfonyl chloride (MW 324.41 g/mol) possesses a significantly higher molecular weight compared to the non-brominated analog 2,4-dichlorobenzenesulfonyl chloride (MW 245.51 g/mol) . This 32% increase in molecular weight typically results in a higher boiling point (estimated 356.5°C vs. ~290-300°C for 2,4-dichloro analog) and a lower Rf value during silica gel chromatography, facilitating easier separation from lower-molecular-weight byproducts.

MW & Purification
Data to verify
~32% higher MW vs. 2,4-dichloro analog; higher boiling point and lower Rf expected
May improve chromatographic separation
Supplier-reported physical properties; verify in workflow
Purification Chromatography Physical properties

Commercial High-Purity Specifications

Commercial sources provide 2-bromo-4,6-dichlorobenzenesulfonyl chloride at a guaranteed purity of 97.0% . Its regioisomer, 4-bromo-2,6-dichlorobenzenesulfonyl chloride (CAS 351003-54-8), is also commercially available but is typically offered at a lower purity of 95% . The higher specified purity of the 2-bromo derivative reduces the risk of side reactions from impurities and minimizes the need for further purification before use.

Purity Specification
Supplier data
2-bromo isomer: 97% purity vs. 4-bromo isomer: 95% purity
Higher purity may reduce side reactions
Commercial specification; confirm by COA
Purity Quality control Reproducibility

2-Bromo-4,6-dichlorobenzenesulfonyl chloride Applications & Procurement


Pd-Catalyzed Diarylsulfone Synthesis

Utilize 2-bromo-4,6-dichlorobenzenesulfonyl chloride as a coupling partner in Pd-catalyzed ortho-directed C-H bond sulfonylation of 2-arylpyridines. The electron-deficient aryl ring enhances reactivity, and the C-Br bond remains intact throughout the reaction, enabling the one-step synthesis of diarylsulfones that bear an orthogonal bromine handle for subsequent functionalization [1][2]. This approach is particularly valuable for the rapid assembly of complex sulfone-containing libraries for medicinal chemistry.

Orthogonal Diversification for Pharmaceutical Intermediates

Employ this compound to install a sulfonyl group while simultaneously introducing a bromine atom for late-stage diversification. The sulfonyl chloride reacts with amines to form sulfonamides, after which the C-Br bond can be exploited in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings to introduce aryl, amine, or alkyne functionalities. The higher molecular weight and chromatographic properties of intermediates derived from this reagent facilitate purification during complex synthetic sequences .

High-Purity Reagent for Process Development

For process chemistry applications where reproducibility and minimization of side reactions are paramount, the 97% purity grade of 2-bromo-4,6-dichlorobenzenesulfonyl chloride is recommended over lower-purity alternatives (e.g., 95% 4-bromo isomer). The reduced impurity profile mitigates the risk of byproduct formation and simplifies downstream purification, leading to more robust and cost-effective large-scale syntheses .

Application
Selection Property
Validation Focus
Pd-catalyzed diarylsulfone synthesis
C-Br bond tolerance; electrophilic reactivity
C-Br retention under Pd; reaction efficiency
Orthogonal diversification for intermediates
Intact Br for Suzuki/Buchwald/Sonogashira couplings
Cross-coupling reactivity; purification behavior
High-purity process development
High-purity reagent grade specification
Impurity profile; batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4,6-dichlorobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.